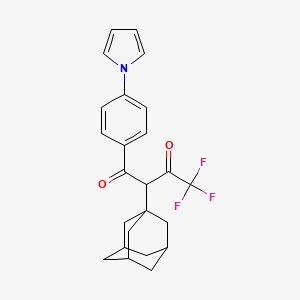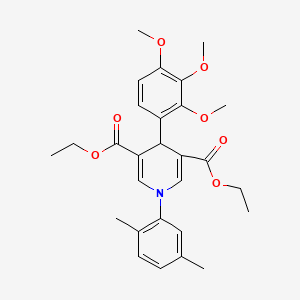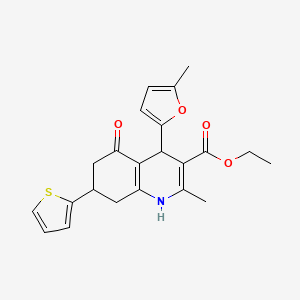
2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE is a complex organic compound that features a unique combination of adamantane, trifluoromethyl, and pyrrole groups
准备方法
The synthesis of 2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of Adamantane Derivative: The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of Pyrrole Derivative: The pyrrole ring is synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the adamantane, trifluoromethyl, and pyrrole derivatives through a series of condensation and substitution reactions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and continuous flow reactors .
化学反应分析
2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents such as dichloromethane or ethanol .
科学研究应用
2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral, anticancer, and anti-inflammatory agents.
Materials Science: Its rigid adamantane core and trifluoromethyl group contribute to high thermal stability and hydrophobicity, making it useful in the development of advanced materials such as polymers and coatings.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent
作用机制
The mechanism of action of 2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with viral ion channels, while the trifluoromethyl group can enhance binding affinity to target proteins. The pyrrole ring may participate in hydrogen bonding and π-π interactions with biological molecules. These combined interactions can lead to inhibition of viral replication, modulation of enzyme activity, or disruption of cellular processes .
相似化合物的比较
Similar compounds to 2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE include:
2-(ADAMANTAN-1-YL)-5-ARYL-1,3,4-OXADIAZOLES: These compounds share the adamantane core and exhibit similar biological activities, particularly in antiviral and anticancer research.
2-(ADAMANTAN-1-YL)-5-ARYLTETRAZOLES: These derivatives also feature the adamantane moiety and are studied for their potential as anti-inflammatory and antimicrobial agents.
1-(4-(1H-PYRROL-1-YL)PHENYL)-1H-PYRROLE DERIVATIVES: These compounds contain the pyrrole ring and are explored for their applications in organic electronics and materials science
属性
分子式 |
C24H24F3NO2 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC 名称 |
2-(1-adamantyl)-4,4,4-trifluoro-1-(4-pyrrol-1-ylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C24H24F3NO2/c25-24(26,27)22(30)20(23-12-15-9-16(13-23)11-17(10-15)14-23)21(29)18-3-5-19(6-4-18)28-7-1-2-8-28/h1-8,15-17,20H,9-14H2 |
InChI 键 |
RBLRFWJHRWQNQJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)C4=CC=C(C=C4)N5C=CC=C5)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-N-(2,4-dibromophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11078981.png)
![Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxylate](/img/structure/B11079003.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate](/img/structure/B11079012.png)
![3,5-Dimethyl 4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11079018.png)

![4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11079027.png)
![N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B11079032.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11079040.png)
![Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11079041.png)

![11-(3,4-dichlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11079051.png)
![1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea](/img/structure/B11079055.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide](/img/structure/B11079059.png)
